[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Keto Vecuronium Bromide is a derivative of Vecuronium Bromide, a well-known neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation . This compound is characterized by its molecular formula C32H53BrN2O3 and a molecular weight of 593.68 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Oxidation: Introduction of the keto group through oxidation reactions.
Purification: Use of chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
17-Keto Vecuronium Bromide undergoes various chemical reactions, including:
Reduction: Potential reduction of the keto group back to a hydroxyl group under specific conditions.
Substitution: Possible substitution reactions at the bromide site. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
17-Keto Vecuronium Bromide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological systems, particularly in neuromuscular research.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 17-Keto Vecuronium Bromide is similar to that of Vecuronium Bromide. It acts as a non-depolarizing neuromuscular blocking agent by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting muscle contraction . The molecular targets include nicotinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine-mediated signal transduction .
Comparaison Avec Des Composés Similaires
17-Keto Vecuronium Bromide can be compared with other neuromuscular blocking agents such as:
Vecuronium Bromide: The parent compound, which lacks the keto group at the 17th position.
Pancuronium Bromide: Another neuromuscular blocking agent with a different molecular structure and pharmacological profile.
Rocuronium Bromide: Known for its rapid onset of action and shorter duration compared to Vecuronium. The uniqueness of 17-Keto Vecuronium Bromide lies in its specific structural modification, which may confer distinct pharmacological properties and potential advantages in research applications.
Propriétés
IUPAC Name |
[10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLDTOFIAZONV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.